molecular formula C19H22N2O4 B5914793 N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide

N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide

Numéro de catalogue B5914793
Poids moléculaire: 342.4 g/mol
Clé InChI: QEUFURWPTAJOJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide, also known as ABP-700, is a novel small molecule that has been developed as a selective and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of the endocannabinoid anandamide, which plays a key role in the regulation of pain, inflammation, and anxiety. ABP-700 has shown promise as a potential therapeutic agent for the treatment of various diseases and conditions, including pain, anxiety, and inflammation.

Mécanisme D'action

The mechanism of action of N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide involves the inhibition of FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide. Anandamide is known to have analgesic, anti-inflammatory, and anxiolytic effects, and its increased levels in the body may contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in various preclinical models. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to reduce pain behavior in a rat model of inflammatory pain, with a dose-dependent effect. In another study published in the British Journal of Pharmacology, this compound was shown to have anxiolytic effects in a mouse model of anxiety, with a reduction in anxiety-like behavior.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide is its high potency and selectivity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life in vivo, which may limit its therapeutic potential.

Orientations Futures

There are several future directions for the research and development of N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide. One potential direction is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to increase its therapeutic potential. Another direction is the investigation of its effects in various disease models, such as chronic pain, anxiety disorders, and inflammatory conditions. Additionally, the development of new analogs of this compound with improved potency and selectivity may further enhance its utility as a research tool and potential therapeutic agent.

Méthodes De Synthèse

The synthesis of N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide involves several steps, starting with the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with benzylamine to form the benzylamide intermediate, which is then reacted with 3-aminopropionyl chloride to form the final product, this compound. The synthesis of this compound has been described in detail in several publications, including a patent application filed by the inventors.

Applications De Recherche Scientifique

N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide has been extensively studied in vitro and in vivo, and has shown promising results in various preclinical models of pain, anxiety, and inflammation. In a study published in the Journal of Medicinal Chemistry, this compound was shown to be a potent and selective inhibitor of FAAH, with an IC50 value of 0.16 nM. In another study published in the European Journal of Pharmacology, this compound was shown to have analgesic effects in a rat model of neuropathic pain, with a dose-dependent reduction in pain behavior.

Propriétés

IUPAC Name

N-(3-amino-3-oxopropyl)-N-benzyl-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-15-8-9-16(17(12-15)25-2)19(23)21(11-10-18(20)22)13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUFURWPTAJOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N(CCC(=O)N)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.